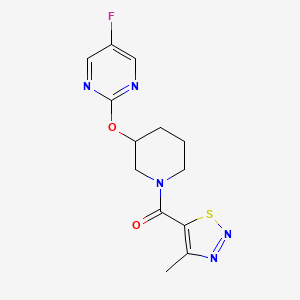

(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C13H14FN5O2S and its molecular weight is 323.35. The purity is usually 95%.

BenchChem offers high-quality (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

The compound’s intricate arrangement of functional groups provides an excellent starting point for drug development. Researchers explore its potential as a scaffold for designing novel pharmaceutical agents. By modifying specific regions of the molecule, they can create derivatives with improved pharmacological properties. For instance, the compound’s piperidine and thiadiazole moieties may serve as key pharmacophores for targeting specific biological pathways .

Antimicrobial Activity

Imidazole-containing compounds, like our target molecule, often exhibit antimicrobial properties. Researchers have synthesized derivatives of 1,3-diazole (imidazole) with antibacterial, antifungal, and antiviral activities. These compounds could be explored further as potential agents against infectious diseases .

Anti-Tubercular Potential

In a related context, scientists have evaluated imidazole derivatives for their anti-tubercular activity. The compound’s fluoropyrimidine and piperidine components may contribute to its effectiveness against Mycobacterium tuberculosis strains .

Selective TYK2 Inhibition

TYK2 (tyrosine kinase 2) plays a crucial role in immune-mediated diseases. Scientists have designed derivatives of our compound as selective TYK2 inhibitors. These molecules could potentially modulate immune responses and serve as therapeutic agents for conditions like autoimmune diseases .

Antifungal Applications

While not directly related to our compound, the broader class of triazole antifungal medications includes molecules with similar structural features. These drugs, including voriconazole, combat serious fungal infections by inhibiting fungal enzymes. Our compound’s fluoropyrimidine and furan moieties align with the pharmacophores found in some antifungal agents .

Wirkmechanismus

Target of Action

The compound “(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone” contains a fluoropyrimidine moiety. Fluoropyrimidines are often used as antineoplastic agents and they primarily target the enzyme thymidylate synthase, inhibiting DNA synthesis in cancer cells .

Mode of Action

Fluoropyrimidines, like the one present in “(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone”, are usually prodrugs that are metabolized in the body to produce active metabolites. These metabolites inhibit thymidylate synthase, leading to a decrease in the synthesis of pyrimidine nucleotides, which are essential for DNA replication .

Biochemical Pathways

The action of fluoropyrimidines affects the pyrimidine synthesis pathway. By inhibiting thymidylate synthase, they disrupt the balance of deoxyribonucleotides in the cell, leading to DNA damage and cell death .

Pharmacokinetics

The ADME properties of fluoropyrimidines can vary, but generally, they are well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The ultimate effect of fluoropyrimidines is the inhibition of DNA synthesis, leading to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .

Action Environment

The efficacy and stability of fluoropyrimidines can be influenced by various factors, including the patient’s liver function (as the liver is the primary site of metabolism), the presence of resistance mechanisms in cancer cells, and the use of other medications that may interact with fluoropyrimidines .

Eigenschaften

IUPAC Name |

[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN5O2S/c1-8-11(22-18-17-8)12(20)19-4-2-3-10(7-19)21-13-15-5-9(14)6-16-13/h5-6,10H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDJDDNEQTVVQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-isopropylacetamide](/img/structure/B2588024.png)

![3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B2588026.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]propanamide](/img/structure/B2588030.png)

![2-(2,5-dimethylbenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2588033.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide](/img/structure/B2588039.png)

![Tert-butyl[(4-iodophenyl)methoxy]dimethylsilane](/img/structure/B2588041.png)

![7-cyclopropyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2588042.png)

![(4-bromophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2588044.png)